4-Methylmorpholine-2,6-dione

Catalog No.
S787352
CAS No.
13480-36-9
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylmorpholine-2,6-dione

CAS Number

13480-36-9

Product Name

4-Methylmorpholine-2,6-dione

IUPAC Name

4-methylmorpholine-2,6-dione

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3

InChI Key

FGQJBZHMORPBRR-UHFFFAOYSA-N

SMILES

CN1CC(=O)OC(=O)C1

Canonical SMILES

CN1CC(=O)OC(=O)C1

Synthesis:

4-Methylmorpholine-2,6-dione, also known as MIDA anhydride, is a heterocyclic organic compound with the chemical formula C₅H₇NO₃. It is a valuable reagent in organic synthesis, particularly for the preparation of N-acyloxymethyl amides and esters. These amides and esters serve as important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. MIDA anhydride is readily synthesized from N-methylmorpholine through a two-step process involving oxidation with chromium trioxide followed by dehydration [].

Applications in Organic Synthesis:

  • Acylation

    MIDA anhydride is a versatile acylating agent, readily reacting with various nucleophiles, including alcohols, amines, and phenols, to form amides, esters, and carbamates, respectively [, ]. Its advantages as an acylating agent include:

    • High reactivity at room temperature, eliminating the need for harsh reaction conditions.
    • High chemoselectivity, selectively reacting with the desired nucleophile.
    • Ease of removal of the byproduct, N-methylmorpholine, which is volatile.
  • Peptide Synthesis

    MIDA anhydride is particularly valuable in peptide synthesis due to its ability to form amides under mild conditions, minimizing racemization (undesirable conversion of L-amino acids to D-amino acids) [].

  • Protecting Group Chemistry

    MIDA anhydride can be used to introduce a readily removable protecting group for the hydroxyl group of alcohols. This allows for selective modification of other functional groups in a molecule while protecting the hydroxyl group [].

Other Applications:

  • Polymer Chemistry

    MIDA anhydride has been explored as a component in the synthesis of various functional polymers [].

  • Medicinal Chemistry

    MIDA anhydride finds applications in the synthesis of various bioactive molecules with potential therapeutic applications [].

4-Methylmorpholine-2,6-dione is an organic compound with the molecular formula C5H7NO3C_5H_7NO_3 and a molecular weight of approximately 129.11 g/mol. It is characterized by a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with two carbonyl groups located at the 2 and 6 positions. This compound is primarily utilized as a reagent in organic synthesis and has garnered attention for its role as an additive in various chemical processes.

, notably:

  • Reactions with Boronic Acids: It acts as a ligand that can activate boronic acids, facilitating their use in Suzuki coupling reactions .
  • Formation of MIDA Anhydride: This compound can be converted into MIDA (Methylsulfonyl-1,3-dicarbonyl) anhydride, which is useful in synthesizing complex organic molecules .
  • Electrolyte Additive Reactions: In battery technology, it enhances interfacial stability when used as an additive in lithium cobalt oxide-based cells .

Several methods are employed to synthesize 4-Methylmorpholine-2,6-dione:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing amine and carbonyl functionalities.
  • Reactions Involving Isocyanates: The reaction of isocyanates with suitable amines can yield this compound through the formation of urea derivatives.
  • Direct Functionalization: Functionalization of morpholine derivatives at the 2 and 6 positions can also lead to the synthesis of 4-Methylmorpholine-2,6-dione.

4-Methylmorpholine-2,6-dione finds utility in various fields:

  • Organic Synthesis: It serves as an important reagent for synthesizing complex organic molecules.
  • Battery Technology: Its role as an electrolyte additive enhances the performance and stability of lithium-ion batteries .
  • Coordination Chemistry: Used as a ligand for metal complexes, impacting their catalytic properties.

Studies on the interactions of 4-Methylmorpholine-2,6-dione focus on its behavior in complexation reactions:

  • Metal Complex Formation: Research indicates that it forms stable complexes with transition metals, which can be utilized in catalysis .
  • Electrochemical Properties: Its interactions within battery systems have been studied to optimize performance metrics like charge-discharge cycles and stability under operational conditions .

Several compounds share structural or functional similarities with 4-Methylmorpholine-2,6-dione. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features/Uses
MorpholineC4H9NOC_4H_9NOA simpler cyclic amine used in pharmaceuticals.
Pyrrolidine-2,5-dioneC5H7NO2C_5H7NO2Similar ring structure but lacks methyl substitution.
N-MethylmorpholineC5H11NOC_5H11NOA derivative used primarily as a solvent.
N-AcetylmorpholineC5H9NO2C_5H9NO2Used in organic synthesis; acetyl group adds polarity.

Uniqueness of 4-Methylmorpholine-2,6-dione

The unique combination of both the morpholine structure and the dione functional groups gives 4-Methylmorpholine-2,6-dione distinctive properties that enhance its reactivity and utility in various chemical processes compared to its analogs. Its role as a ligand and electrolyte additive further distinguishes it from other similar compounds.

4-Methylmorpholine-2,6-dione, commonly referred to as MIDA anhydride, emerged as a critical reagent in organic synthesis following pioneering work by Martin D. Burke and colleagues at the University of Illinois Urbana-Champaign. Initially developed in the early 2000s, its utility became apparent in the context of iterative cross-coupling reactions involving boron-containing compounds. The compound’s synthesis was first reported using methyliminodiacetic acid (MIDA) and acetic anhydride under catalytic pyridine conditions, establishing a reproducible route to this structurally unique heterocycle. This advancement addressed longstanding challenges in boronic acid stabilization, enabling new paradigms in modular molecular assembly.

Significance in Organic Synthesis

The compound’s primary significance lies in its role as the anhydride derivative of N-methyliminodiacetic acid (MIDA), serving as a precursor for MIDA boronates. These boronates exhibit exceptional stability under anhydrous cross-coupling conditions while remaining susceptible to mild hydrolysis, making them indispensable for iterative Suzuki-Miyaura reactions. By converting boronic acids into air-stable MIDA-protected forms, 4-methylmorpholine-2,6-dione has revolutionized the synthesis of complex polycyclic structures, natural products, and pharmaceutical intermediates. Its adoption in automated synthesis platforms further underscores its transformative impact on modern organic chemistry.

Nomenclature and Alternative Designations

The compound systematically named 4-methylmorpholine-2,6-dione (IUPAC) is identified by multiple designations:

  • CAS Registry Number: 13480-36-9
  • Synonyms: MIDA anhydride, 2,6-morpholinedione-4-methyl, N-methyliminodiacetic acid anhydride
  • Molecular Formula: C₅H₇NO₃
  • SMILES Notation: O=C(O1)CN(C)CC1=O

The term "MIDA anhydride" derives from its structural relationship to N-methyliminodiacetic acid, where two carboxylic acid groups undergo cyclodehydration.

MIDA Anhydride Classification and Structure

4-Methylmorpholine-2,6-dione belongs to the morpholinedione class, characterized by a six-membered heterocyclic ring containing one nitrogen and two ketone oxygen atoms. Key structural features include:

  • Ring System: A morpholine backbone with carbonyl groups at positions 2 and 6
  • Substituents: A methyl group at position 4, conferring steric and electronic modulation
  • Conformation: Planar geometry stabilized by conjugation between the nitrogen lone pair and carbonyl π-systems

Table 1: Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular Weight129.11 g/mol
Density1.271 g/cm³ (predicted)
Melting Point41–45°C
Boiling Point252.5°C (predicted)
pKa3.35 ± 0.20

The crystalline structure facilitates purification via ether recrystallization, as demonstrated in large-scale preparations.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Methylmorpholine-2,6-dione

Dates

Last modified: 08-15-2023

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